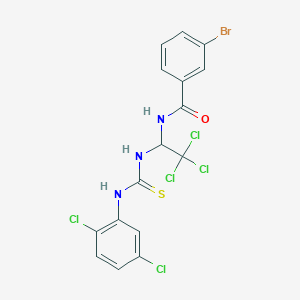
3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C16H11BrCl5N3OS and a molecular weight of 550.519 g/mol This compound is known for its unique chemical structure, which includes multiple halogen atoms and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide involves multiple steps, starting with the preparation of the core benzamide structure. The process typically includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of a suitable aniline derivative with a carboxylic acid derivative to form the benzamide core.
Introduction of Halogen Atoms: The next step involves the introduction of bromine and chlorine atoms through halogenation reactions. This is achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Formation of the Trichloroethyl Group: The trichloroethyl group is introduced through a nucleophilic substitution reaction, typically using trichloroethanol as the starting material.
Final Coupling Reaction: The final step involves the coupling of the dichloroanilino group with the benzamide core, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Applications De Recherche Scientifique
3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways involved depend on the specific biological activity being investigated. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
3-BR-N-(2,2,2-Trichloro-1-(((2,5-dichloroanilino)carbothioyl)amino)ET)benzamide can be compared with other similar compounds, such as:
3,4-Dimethoxy-N-(2,2,2-Trichloro-1-{[(2,6-Dibromo-4-Methylanilino)Carbothioyl]Amino}Ethyl)Benzamide: This compound has a similar core structure but different substituents, leading to variations in chemical and biological properties.
4-BR-N-(2,2,2-Trichloro-1-((1,1-Dioxidotetrahydro-3-Thienyl)Amino)Ethyl)Benzamide: Another similar compound with different substituents, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
406915-56-8 |
|---|---|
Formule moléculaire |
C16H11BrCl5N3OS |
Poids moléculaire |
550.5 g/mol |
Nom IUPAC |
3-bromo-N-[2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C16H11BrCl5N3OS/c17-9-3-1-2-8(6-9)13(26)24-14(16(20,21)22)25-15(27)23-12-7-10(18)4-5-11(12)19/h1-7,14H,(H,24,26)(H2,23,25,27) |
Clé InChI |
QNFLSGAPXMAMHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)
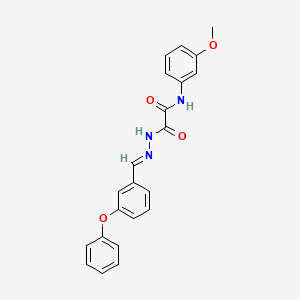
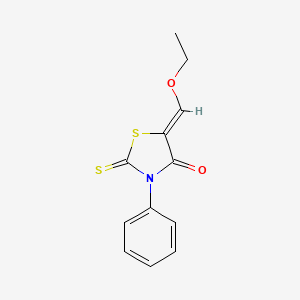
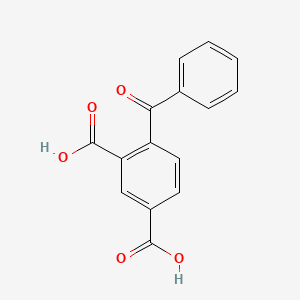
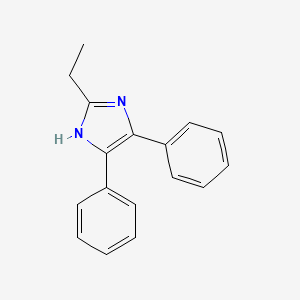

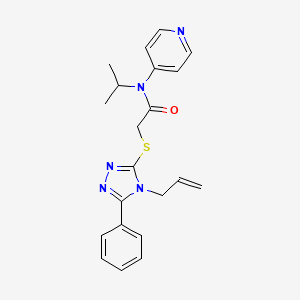
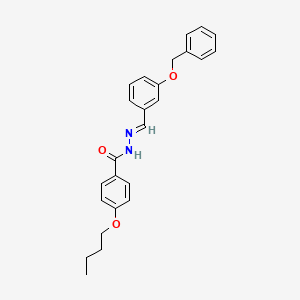
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12007638.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![3-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B12007663.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)
![6-(Phenylsulfanyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12007675.png)
